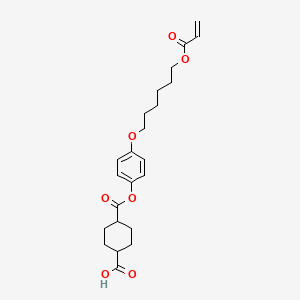
trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C23H30O7 and a molecular weight of 418.48 g/mol . This compound is known for its unique structure, which includes both cyclohexane and phenyl groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves multiple steps. One common method includes the reaction of trans-cyclohexanedicarboxylic acid with 4-(6-acryloyloxyhex-1-yloxy)phenol in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and dibutylhydroxytoluene (BHT). The reaction is typically carried out in an inert atmosphere at a controlled temperature of around 45°C for 16 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a monomer in the synthesis of liquid crystal polymers, which are essential in the production of liquid crystal displays (LCDs) and other advanced materials .
Industry: In the industrial sector, the compound is utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves its ability to form liquid crystalline phases. The acryloyloxy group allows for polymerization, leading to the formation of liquid crystal networks. These networks exhibit unique optical and mechanical properties, making them suitable for various applications in display technology and advanced materials .
Comparison with Similar Compounds
- 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-propylcyclohexanecarboxylate
- 4-(trans-4-propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
Uniqueness: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid stands out due to its combination of cyclohexane and phenyl groups, which provide a balance of rigidity and flexibility. This unique structure allows for the formation of stable liquid crystalline phases, making it highly valuable in the production of advanced materials and display technologies .
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26) |
InChI Key |
BWSPEBBETMTJAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


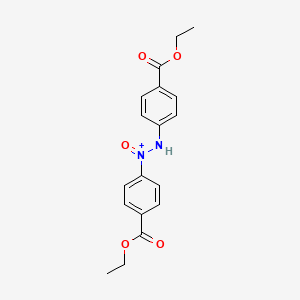
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
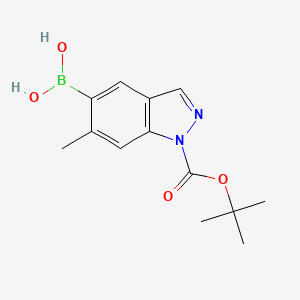
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

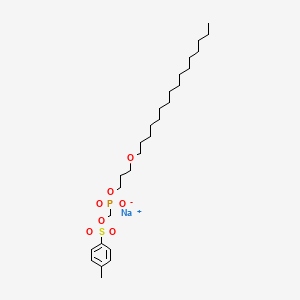
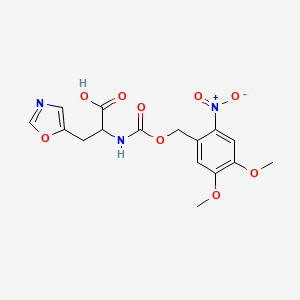
![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)
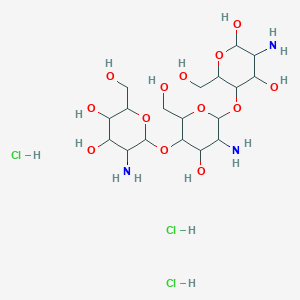
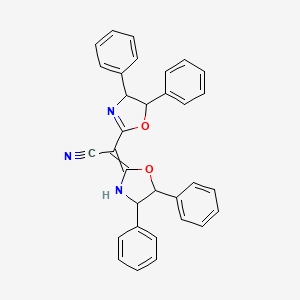
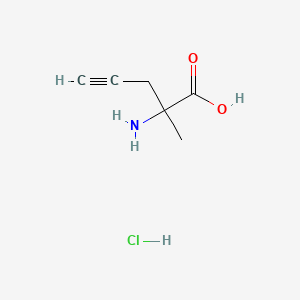
![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
